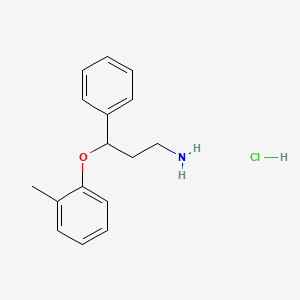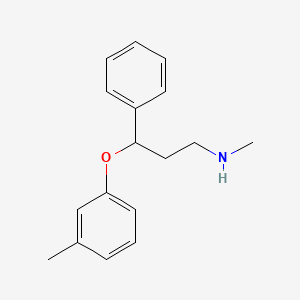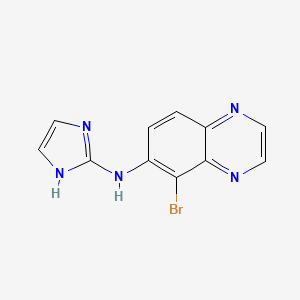
4,5-二脱氢布林佐林
描述
4,5-Didehydro Brimonidine is a chemical compound known for its significant applications in various scientific fields. It is also known by other names such as 5-Bromo-N-(2-imidazolin-2-yl)-6-quinoxalinamine and Brimonidine . This compound has a molecular formula of C11H10BrN5 and a molecular weight of 292.13 g/mol .
科学研究应用
4,5-Didehydro Brimonidine has a wide range of applications in scientific research, including:
作用机制
Mode of Action
4,5-Didehydro Brimonidine, as an alpha-2 adrenergic agonist, binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . Upon binding, it inhibits the activity of adenylate cyclase, leading to a reduction in cyclic AMP levels . This results in a decrease in aqueous humor production by the ciliary body .
Biochemical Pathways
The activation of the alpha-2 adrenergic receptor by 4,5-Didehydro Brimonidine leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP . This affects the production of aqueous humor, a fluid in the eye that, in excess, can increase intraocular pressure .
Pharmacokinetics
The pharmacokinetics of 4,5-Didehydro Brimonidine has been evaluated in animal models . Following intravitreal administration, the drug was found to distribute into the retina, vitreous, aqueous humor, and plasma, indicating targeted drug delivery to the retina . The duration of drug release was observed to be between 30-92 days in animal models .
Result of Action
The primary result of 4,5-Didehydro Brimonidine’s action is the reduction of intraocular pressure . By decreasing the production of aqueous humor and increasing its outflow, the drug effectively lowers intraocular pressure . This makes it a valuable treatment for conditions like glaucoma and ocular hypertension .
生化分析
Biochemical Properties
It is known that it is involved in the jasmonate signaling pathway, which plays a crucial role in the determination of flowering time .
Cellular Effects
The cellular effects of 4,5-Didehydro Brimonidine are not well-documented. Related compounds such as Brimonidine have been shown to have significant effects on cells. For example, Brimonidine has been shown to have hypnotic and analgesic effects after systemic administration . It also has been shown to reduce the development of form-deprivation myopia in animal models .
Molecular Mechanism
The molecular mechanism of 4,5-Didehydro Brimonidine is not well-documented. Brimonidine, a related compound, is an α2 adrenergic agonist. α2 agonists, through the activation of a G protein-coupled receptor, inhibit the activity of adenylate cyclase. This reduces cAMP and hence aqueous humor production by the ciliary body .
Temporal Effects in Laboratory Settings
A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models over time .
Dosage Effects in Animal Models
A related compound, Brimonidine, has been shown to have a significant effect on the development of form-deprivation myopia in animal models at different dosages .
Metabolic Pathways
It is known that it is involved in the jasmonate signaling pathway .
Transport and Distribution
A related compound, Brimonidine, has been shown to be transported in retinal pigment epithelium (RPE) in bovine RPE-choroid explants and polarized ARPE-19 cells .
Subcellular Localization
Related compounds such as Brimonidine have been shown to have significant effects on cells, suggesting that they may have specific subcellular localizations .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Didehydro Brimonidine typically involves the reaction of 6-aminoquinoxaline with bromine and imidazole derivatives under controlled conditions . The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with the temperature maintained between 50-80°C to ensure optimal yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction efficiency .
化学反应分析
Types of Reactions
4,5-Didehydro Brimonidine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halides or other nucleophiles can lead to the formation of substituted quinoxalines.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Hydrogen peroxide (H2O2)
- Potassium permanganate (KMnO4)
- Sodium borohydride (NaBH4)
- Lithium aluminum hydride (LiAlH4)
- Various halides and nucleophiles .
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amine derivatives, and substituted quinoxalines .
相似化合物的比较
Similar Compounds
- 5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine
- Brimonidine tartrate
Uniqueness
4,5-Didehydro Brimonidine stands out due to its high selectivity for α2 adrenoceptors and its dual mechanism of action in reducing aqueous humor production and increasing scleral outflow . This makes it particularly effective in the treatment of glaucoma compared to other similar compounds .
属性
IUPAC Name |
5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8/h1-6H,(H2,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXZFBTUCZEINA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1NC3=NC=CN3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151110-15-5 | |
| Record name | 4,5-Didehydro brimonidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151110155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromo-N-(1H-imidazol-2-yl)quinoxalin-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,5-DIDEHYDRO BRIMONIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ344QNP7Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl Lansoprazole](/img/structure/B601803.png)
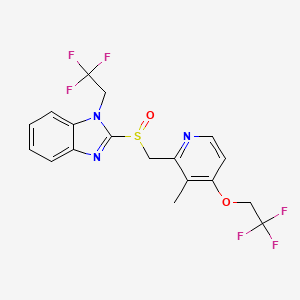
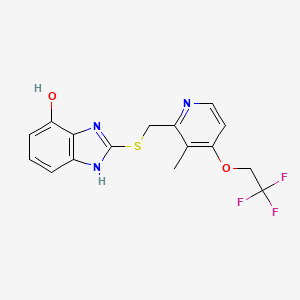
![1-Methyl-12-thioxopyrido[1,2,3,4]imidazole-[1,2-a]benzimidazole-2(12H)-one](/img/structure/B601808.png)
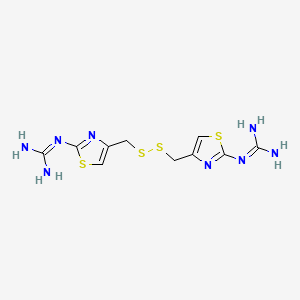
![3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine](/img/structure/B601810.png)

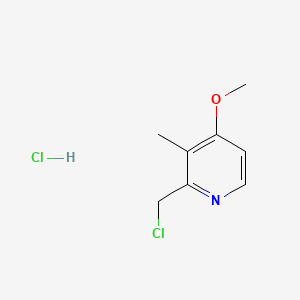
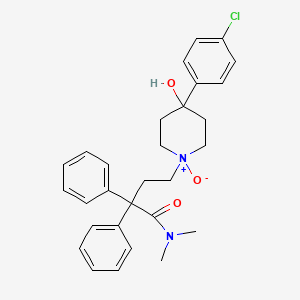
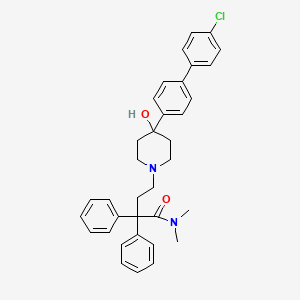
![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B601817.png)

